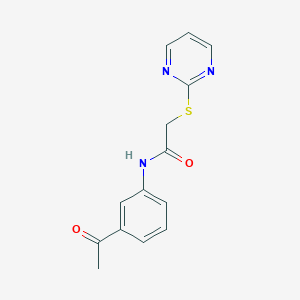![molecular formula C23H30N2O5S B299328 Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate has shown potential applications in various fields of scientific research. One of the primary applications is in medicinal chemistry, where it has been studied for its potential as a drug candidate. Several studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mécanisme D'action
The mechanism of action of Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate is not well understood. However, several studies have suggested that it may exert its antitumor activity by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival, such as topoisomerase II and Hsp90.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that it induces cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been reported to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate in lab experiments is its potent antitumor activity against various cancer cell lines. It has also been reported to exhibit low toxicity towards normal cells, making it a potential selective anticancer agent. However, one of the limitations is its complex synthesis method, which may make it challenging to produce in large quantities.
Orientations Futures
There are several future directions for the study of Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate. One of the future directions is to further elucidate its mechanism of action and identify its molecular targets. This may help in the development of more potent and selective anticancer agents. Another future direction is to optimize its synthesis method to improve its yield and scalability. Additionally, further studies are needed to investigate its pharmacokinetic and pharmacodynamic properties, as well as its potential applications in other fields of scientific research.
Méthodes De Synthèse
Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate can be synthesized using a multistep process involving reactions such as condensation, cyclization, and esterification. The synthesis method has been described in detail in several scientific publications, including a paper by S. Wang et al. (2016). The paper outlines a four-step synthesis method that involves the reaction of 1-adamantylcarbonyl chloride with 2-aminobenzenesulfonamide, followed by the cyclization of the resulting intermediate with 1,4-dibromobutane. The final step involves the esterification of the resulting intermediate with methyl 2-bromo-2-methylpropanoate.
Propriétés
Formule moléculaire |
C23H30N2O5S |
|---|---|
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
methyl 1-[2-(adamantane-1-carbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C23H30N2O5S/c1-30-21(26)19-6-4-8-25(19)31(28,29)20-7-3-2-5-18(20)24-22(27)23-12-15-9-16(13-23)11-17(10-15)14-23/h2-3,5,7,15-17,19H,4,6,8-14H2,1H3,(H,24,27) |
Clé InChI |
XTCUNAJFSAWWKK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2NC(=O)C34CC5CC(C3)CC(C5)C4 |
SMILES canonique |
COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)

![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)
![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299257.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide](/img/structure/B299260.png)
![2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299263.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide](/img/structure/B299264.png)
![2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299266.png)